molecular formula C19H20ClNO5 B2478976 [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 876933-43-6

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No. B2478976
CAS RN: 876933-43-6
M. Wt: 377.82
InChI Key: XLOSWMXZOUEFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known as CMEC, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized in studies focusing on developing novel chemical derivatives. For example, Dewangan et al. (2015) synthesized and characterized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives starting from 4-chloro-m-cresol and ethyl chloroacetate (Dewangan et al., 2015). Similar synthetic processes have been described in other studies, highlighting the compound's utility in creating new chemical entities.

Biological Activities

  • Research has indicated potential biological activities of derivatives of this compound. For example, compounds synthesized using similar structures have shown nematicidal activity against root knot nematode (Meloidogyne javanica), as reported by Kumari et al. (2014) (Kumari et al., 2014). This suggests potential agricultural applications.

Antimicrobial and Antimycobacterial Properties

  • Studies have also explored the antimicrobial properties of similar compounds. For instance, Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives, including one with potent activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).

Crystal Structure Analysis

  • The crystal structure of related compounds has been determined, providing insights into their molecular configuration and potential interactions, as shown in the study by Yaman et al. (2019) (Yaman et al., 2019).

Application in Organic Synthesis

  • The compound and its derivatives have been used in the synthesis of various organic compounds, indicating its utility in organic chemistry. For example, Crich and Rumthao (2004) utilized a similar compound in the synthesis of carbazomycin B (Crich & Rumthao, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets in specific ways. Unfortunately, there is no information available about the mechanism of action of this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Additionally, further studies could investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-3-25-15-7-4-13(5-8-15)10-19(23)26-12-18(22)21-14-6-9-17(24-2)16(20)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOSWMXZOUEFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.